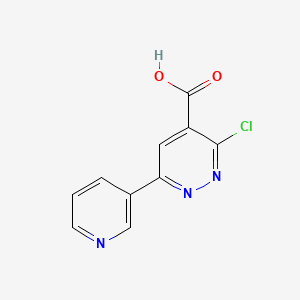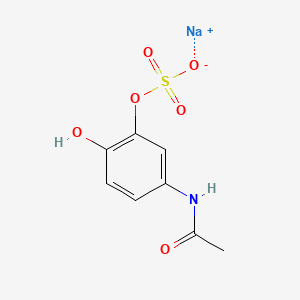
3-Chloro-6-(pyridin-3-yl)pyridazine-4-carboxylic acid
Overview
Description
3-Chloro-6-(pyridin-3-yl)pyridazine is a heterocyclic organic compound composed of a pyridine ring fused to a pyridazine ring. It has a molecular weight of 191.62 . The compound is yellow to brown in solid form .
Synthesis Analysis
The synthesis of pyridazinium salts, which are related to the compound , can be achieved from readily available phenylazosulfonates in a single reaction step via the formation of short-lived phenyldiazenes . These undergo a rapid cycloaddition to furans to give the desired products after elimination of water .Molecular Structure Analysis
The InChI code for 3-Chloro-6-(pyridin-3-yl)pyridazine is 1S/C9H6ClN3/c10-9-4-3-8(12-13-9)7-2-1-5-11-6-7/h1-6H . This indicates that the compound has a molecular formula of C9H6ClN3 .Physical And Chemical Properties Analysis
3-Chloro-6-(pyridin-3-yl)pyridazine is a yellow to brown solid . It has a molecular weight of 191.62 and is stored at room temperature .Scientific Research Applications
Comprehensive Analysis of 3-Chloro-6-(pyridin-3-yl)pyridazine-4-carboxylic Acid Applications
The compound “3-Chloro-6-(pyridin-3-yl)pyridazine-4-carboxylic acid” is a derivative of the pyridazine heterocycle, which is known for its unique physicochemical properties and applications in various scientific fields. Below is a detailed analysis of its potential applications across different scientific research areas.
Drug Discovery and Molecular Recognition: The pyridazine ring is characterized by weak basicity, a high dipole moment, and a robust dual hydrogen-bonding capacity, which are significant in drug-target interactions . These properties contribute to its use in molecular recognition and drug discovery, where it can be used as a less lipophilic substitute for phenyl rings or as a replacement for homologous azines and azoles.
Pharmacological Properties: Pyridazine derivatives have been studied for their broad spectrum of pharmacological properties. They have been explored as analgesic and sedative agents, with potential applications in treating diseases of the nervous and immune systems . Their antidiabetic, antimycobacterial, antiviral, and antitumor activities have also been recognized.
Organic Synthesis: Carboxylic acids, such as 3-Chloro-6-(pyridin-3-yl)pyridazine-4-carboxylic acid, play a crucial role in organic synthesis. They are used as building blocks for synthesizing various organic compounds and can be involved in creating complex molecules for medicinal and industrial applications .
Nanotechnology: In nanotechnology, carboxylic acid derivatives are used to modify the surface properties of nanoparticles. This modification can enhance the solubility, stability, and bioavailability of nanoparticles, making them suitable for drug delivery and diagnostic applications.
Polymer Chemistry: The introduction of pyridazine rings into polymers can alter their physical and chemical properties. This can lead to the development of new materials with improved thermal stability, mechanical strength, and chemical resistance.
Insecticide Development: Pyridazine derivatives are key intermediates in the synthesis of neo-nicotinoid insecticides. These compounds act on the nervous system of insects, offering a targeted approach to pest control without affecting non-target organisms .
properties
IUPAC Name |
3-chloro-6-pyridin-3-ylpyridazine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O2/c11-9-7(10(15)16)4-8(13-14-9)6-2-1-3-12-5-6/h1-5H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGDIGIHECSYSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(C(=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(pyridin-3-yl)pyridazine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-ethyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491660.png)
![2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1491662.png)
![2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1491664.png)

![(1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1491668.png)
![7-(azidomethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491669.png)
![7-(azidomethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491670.png)
![7-(azidomethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491671.png)
![1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491672.png)
![7-(azidomethyl)-6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491674.png)
![1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B1491677.png)
![1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1491680.png)
![6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1491681.png)
![2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-ol](/img/structure/B1491682.png)